molecular formula C12H10ClFN2O B1466601 4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine CAS No. 1486447-97-5

4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine

Cat. No. B1466601
CAS RN: 1486447-97-5
M. Wt: 252.67 g/mol
InChI Key: QBBZMHOJXQRBCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, a series of 3-methoxy-N-phenylbenzamide derivatives, N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives and N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivatives were designed and synthesized, some of them were identified as c-MET inhibitors .

Scientific Research Applications

Cancer Therapy: c-MET Inhibitors

4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine: has been identified as a potential c-MET inhibitor . c-MET is a receptor tyrosine kinase linked to various human malignancies, making it a significant target for cancer treatment . Compounds with this structure have shown both potent inhibitory activities against c-MET and high anticancer activity against tested cancer cell lines in vitro .

Medicinal Chemistry: Scaffold for Drug Development

The compound serves as a scaffold for developing new drugs with different headgroups such as quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine . These variations can lead to the discovery of new drugs with specific actions against targeted enzymes or receptors.

Chemical Synthesis: Suzuki-Miyaura Cross-Coupling

In chemical synthesis, derivatives of 4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine can be used in Suzuki-Miyaura cross-coupling reactions. This is a pivotal reaction in the synthesis of biaryl compounds, which are essential structures in many pharmaceuticals .

Computational Chemistry: Molecular Docking Studies

Finally, in computational chemistry, 4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine can be used in molecular docking studies to predict how the compound interacts with various biological targets, aiding in the rational design of new therapeutics .

properties

IUPAC Name

4-chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-7-15-10(6-12(13)16-7)8-3-4-11(17-2)9(14)5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBZMHOJXQRBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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